2,2'-Methylenebis[5-methylthiophene]
Description
Contextualization of Thiophene (B33073) Derivatives in Conjugated Polymer Science
Thiophene derivatives are a critical class of compounds in the science of conjugated polymers, which are macromolecules characterized by a backbone of alternating single and double bonds. nih.gov This structure leads to a delocalized π-electron system, bestowing the polymer with useful electronic and optical properties. nih.gov Polythiophenes are among the most important classes of conjugated donor polymers due to their exceptional electrical and optical characteristics, as well as their excellent chemical and thermal stability. nih.gov
The electronic properties of thiophene-based conjugated polymers can be finely tuned. nih.govpku.edu.cn A central goal in the synthesis of these functional π-conjugated systems is the control of the energy bandgap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This tuning can be achieved through several strategies, including the introduction of conjugated side chains, the creation of fused and rigid planar rings to stabilize the quinoid resonance structure, and the construction of donor-acceptor type polymers by alternating electron-donating thiophene units with electron-withdrawing units. nih.gov The introduction of different substituent groups on the thiophene ring can significantly affect the HOMO and LUMO levels, band gaps, and light-absorbing efficiency. nih.gov For instance, the presence of polar zwitterionic side chains can make the polymers hydrophilic and influence their electronic properties based on the distance of the zwitterion from the conjugated backbone. researchgate.netacs.org
The regioregularity of polythiophenes, which refers to the specific arrangement of the monomer units, is another crucial factor. A random sequence can hinder the close packing of polymer chains and reduce electrical conductivity due to steric repulsion and twisting of the thiophene rings. nih.gov In contrast, self-assembled, regioregular polythiophenes exhibit enhanced performance in electronic and optical devices. nih.gov
Significance of Methylene-Bridged Bithiophenes as Monomers for Organic Electronics Precursors
Methylene-bridged bithiophenes represent a significant class of monomers for the synthesis of precursors for organic electronics. The bridge between the two thiophene rings plays a critical role in determining the properties of the resulting polymer. The nature of this π-bridge can have a substantial impact on the optoelectronic properties and photochemical stabilities of the final conjugated polymer. researchgate.netbohrium.com
Inserting a bridge between donor and acceptor units in a D-π-A copolymer is an effective way to enhance the efficiency of devices like bulk heterojunction solar cells. nih.gov The characteristics of the bridge, including the presence and type of substituent groups, can markedly affect the HOMO and LUMO levels, band gaps, light-absorbing efficiency, and charge transport abilities of the copolymers. nih.gov For example, studies on bithiophene bridges with different substituent groups (such as H, CH₃, OCH₃, and CN) have shown that these modifications can tune the electronic and optical properties of the resulting polymers. nih.gov
While research has explored various bridging atoms and groups, the simple methylene (B1212753) (-CH₂-) bridge offers a flexible linkage that can influence the planarity and conformational freedom of the bithiophene unit. This, in turn, affects the extent of π-conjugation in the resulting polymer. The flexibility of the methylene bridge can be contrasted with more rigid, fused-ring systems, providing a different approach to tuning the electronic properties of the material. The introduction of such bridges can lead to polymers with desirable characteristics for applications in organic electronics.
Historical Development of Bis(thiophene) Monomers for π-Conjugated Architectures
The development of bis(thiophene) monomers is intrinsically linked to the broader history of polythiophenes. A significant milestone occurred in 1980 when Yamamoto and coworkers synthesized the first regular poly(thiophene-2,5-diyl). nih.gov These early polythiophenes were highly conductive upon doping and stable but suffered from insolubility. nih.gov This limitation was addressed in the late 1980s by introducing alkyl substituents at the 3-position of the thiophene ring to produce soluble polythiophenes. nih.gov
The use of bis(thiophene) or oligo(thiophene) units as monomers gained traction as researchers sought to create more defined and processable materials. For instance, the electrochemical polymerization of thiophene can be significantly enhanced by the presence of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene. dtic.milacs.org This method, explored in the early 1990s, showed that the addition of these oligomers increased the rate of polymerization and lowered the required applied potentials. dtic.milacs.org
In 1992, a new class of wholly aromatic thermoplastic engineering polymers based on novel thiophene monomers was explored. dtic.mil This work included the polymerization of bis(5-chlorothienyl-2)ketone with bisphenols to create poly(arylene ether ketone)s, demonstrating the use of a functionalized bis(thiophene) monomer in the synthesis of high-performance polymers. dtic.mil Also in 1992, McCullough achieved a breakthrough in the regioregular synthesis of poly(3-alkylthiophene), which was crucial for improving the material's electronic properties. nih.gov These developments highlight a trend towards using well-defined thiophene-based building blocks, including bis(thiophene) monomers, to create π-conjugated architectures with tailored properties for advanced applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4218-22-8 |
|---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylthiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C11H12S2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3 |
InChI Key |
HJTSBOCFVPUMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC2=CC=C(S2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Methylenebis 5 Methylthiophene and Its Derivatives
Direct Synthesis Routes to 2,2'-Methylenebis[5-methylthiophene]
The most direct approach to synthesizing 2,2'-Methylenebis[5-methylthiophene] involves the coupling of two 2-methylthiophene (B1210033) molecules with a one-carbon electrophile, typically formaldehyde or its equivalents. This method relies on the principles of electrophilic aromatic substitution, where the electron-rich thiophene (B33073) ring attacks the electrophilic carbon of the aldehyde.
Condensation Reactions Utilizing Methylthiophenes and Aldehydes
The formation of the methylene (B1212753) bridge between two 5-methylthiophene units is achieved through a condensation reaction with an aldehyde, most commonly formaldehyde. In this reaction, two molecules of 2-methylthiophene react with one molecule of formaldehyde. The reaction is typically acid-catalyzed, which serves to activate the aldehyde, making it a more potent electrophile. The thiophene ring, being an electron-rich aromatic system, then attacks the activated formaldehyde. A second thiophene molecule subsequently reacts with the resulting hydroxymethyl intermediate to form the final methylene-bridged dimer after dehydration.
This type of reaction is a classic example of electrophilic substitution on a thiophene ring, where the substitution preferentially occurs at the C5 position (the position adjacent to the sulfur atom) if available, or at the C2 position. In the case of 2-methylthiophene, the most activated and sterically accessible position for electrophilic attack is the C5 position. The reaction of thiophene with formaldehyde and hydrogen chloride can yield bis-(2-thienyl) methane as a byproduct. orgsyn.org Similarly, the formation of methylene-bridged dimers from other aromatic and heterocyclic compounds with formaldehyde is a well-established synthetic strategy. researchgate.netmushroomlab.cn
A general scheme for this condensation is presented below:
2-(2-Methylthiophene) + Formaldehyde --(Acid Catalyst)--> 2,2'-Methylenebis[5-methylthiophene] + H₂O
Exploration of Catalytic Systems in Bis(thiophene) Formation
The choice of catalyst is crucial for promoting the condensation reaction and achieving good yields. Strong acids are typically employed to facilitate the formation of the methylene bridge. The acid protonates the formaldehyde, generating a highly electrophilic carbocationic intermediate that is readily attacked by the nucleophilic thiophene ring.
Commonly used catalytic systems include:
Brønsted Acids: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are effective.
Lewis Acids: Lewis acids could also potentially be used to activate the aldehyde carbonyl group.
The self-condensation of 2-hydroxymethylthiophene to form poly(thienylene methylene) structures proceeds in the presence of acid catalysts, highlighting the role of acidic media in promoting methylene bridge formation between thiophene rings. acs.org The concentration and type of acid can influence the reaction rate and the formation of byproducts, such as higher oligomers or polymers.
Precursor Synthesis and Functionalization Strategies
An alternative to direct dimerization involves the synthesis and subsequent coupling of functionalized thiophene intermediates. This approach offers greater control and versatility, allowing for the creation of a wider range of derivatives.
Synthesis of Substituted Thiophene Intermediates, such as 5-Methylthiophene-2-carboxaldehyde
5-Methylthiophene-2-carboxaldehyde is a key intermediate for various derivatization pathways. Several methods exist for its synthesis:
Vilsmeier-Haack Reaction: This is a common industrial method where a substituted thiophene, such as 2-methylthiophene, reacts with a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). guidechem.com
Oxidation of 2-Methyl-5-lithiothiophene: This involves the lithiation of 2-methylthiophene followed by reaction with a formylating agent.
Reduction of 2-Thiophenecarboxylic Acid Derivatives: The corresponding carboxylic acid or its derivatives can be reduced to the aldehyde using appropriate reducing agents. guidechem.com
The physical properties of 5-Methylthiophene-2-carboxaldehyde are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol |
| Boiling Point | 114 °C at 25 mm Hg |
| Density | 1.17 g/mL at 25 °C |
| Refractive Index | n20/D 1.583 |
Derivatization of Thiophene Units for Subsequent Coupling
Thiophene rings can be readily functionalized to prepare them for various coupling reactions. These strategies are essential for synthesizing more complex derivatives where a simple condensation reaction is not feasible.
Halogenation: Thiophene rings can be halogenated, typically brominated, at specific positions. For example, 2-methylthiophene can be brominated to introduce a bromine atom, creating a versatile handle for cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These methods are widely used to link thiophene units together or to attach other organic fragments.
Suzuki Coupling: This reaction involves the coupling of a thiophene-boronic acid or boronate ester with a halo-thiophene in the presence of a palladium catalyst.
Stille Coupling: This method utilizes an organotin compound (stannylthiophene) reacting with a halothiophene. It is compatible with many functional groups.
Kumada Coupling: This involves the reaction of a thienyl-Grignard reagent with a halothiophene, catalyzed by nickel or palladium complexes.
These coupling strategies allow for the precise construction of dithienyl compounds, which can then be further modified. For instance, a 2,5-dibromothiophene can be coupled with arylboronic acids to create 2,5-diarylthiophenes. acs.org
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions is critical for maximizing the yield and purity of 2,2'-Methylenebis[5-methylthiophene] while minimizing the formation of unwanted side products.
Key parameters for optimization in condensation reactions include:
Reactant Stoichiometry: The molar ratio of 2-methylthiophene to the aldehyde is a crucial factor. An excess of the thiophene may be used to ensure complete consumption of the aldehyde and to reduce the likelihood of forming longer oligomeric chains.
Catalyst Concentration: The amount of acid catalyst must be carefully controlled. Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can lead to degradation of the thiophene rings or promote unwanted polymerization.
Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can accelerate the formation of the desired product but may also increase the rate of side reactions. The optimal temperature is often determined empirically to balance reaction speed and selectivity.
Reaction Time: The duration of the reaction must be sufficient for completion, but prolonged reaction times can lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential.
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For some condensation reactions, solvent-free conditions may be employed to create a more environmentally friendly process. nih.gov
The table below summarizes the key parameters and their potential impact on the synthesis.
| Parameter | Effect on Reaction | Optimization Goal |
| Reactant Ratio | Influences product distribution (dimer vs. polymer) | Favor dimer formation by controlling stoichiometry |
| Catalyst Type/Conc. | Affects reaction rate and side reactions | Achieve efficient conversion with minimal degradation |
| Temperature | Controls reaction kinetics and byproduct formation | Find a balance between reaction rate and selectivity |
| Time | Determines the extent of conversion | Ensure complete reaction without product degradation |
By carefully controlling these parameters, the synthesis of 2,2'-Methylenebis[5-methylthiophene] can be optimized to achieve high yields and purity.
Solvent System Effects on Reaction Efficiency
The polarity of the solvent can significantly affect the reaction. In the acid-catalyzed condensation of aromatic compounds, polar solvents can stabilize the charged intermediates, such as the initial protonated formaldehyde and the subsequent carbocation, potentially increasing the reaction rate. However, highly polar and coordinating solvents may also solvate the catalyst, reducing its activity.
Research into similar acid-catalyzed condensation reactions for the synthesis of methylene-bridged aromatic compounds has shown that the choice of solvent can influence product distribution. For instance, in related preparations, the use of less polar solvents can sometimes favor the formation of the desired dimeric product over oligomerization or polymerization.
Below is an illustrative data table showcasing the potential effect of different solvent systems on the yield of 2,2'-Methylenebis[5-methylthiophene] in a model reaction.
Table 1: Effect of Solvent System on the Yield of 2,2'-Methylenebis[5-methylthiophene]
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| Dichloromethane | 8.93 | 6 | 65 | Good solubility of reactants, moderate yield. |
| 1,4-Dioxane | 2.21 | 8 | 58 | Lower polarity, slightly lower yield. |
| Acetic Acid | 6.15 | 4 | 75 | Acts as both solvent and co-catalyst, higher yield. |
| Nitromethane | 35.82 | 5 | 72 | High polarity, good yield but potential for side reactions. |
| Hexane | 1.88 | 12 | 40 | Low polarity and poor solubility of catalyst, low yield. |
Temperature and Pressure Influence on Product Formation
Temperature is a critical parameter in the synthesis of 2,2'-Methylenebis[5-methylthiophene]. As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. However, for the acid-catalyzed condensation of 2-methylthiophene, temperature control is essential to prevent the formation of unwanted byproducts, such as higher oligomers and polymers. The reaction is typically exothermic, and excessive temperatures can lead to uncontrolled polymerization.
Lower temperatures can increase the selectivity for the desired dimeric product but will also decrease the reaction rate, requiring longer reaction times. An optimal temperature range must be determined experimentally to balance the rate of reaction with the selectivity for the formation of 2,2'-Methylenebis[5-methylthiophene]. The influence of temperature on formaldehyde emissions and reactions has been noted in other contexts, with higher temperatures generally leading to increased reactivity osti.gov.
Pressure is not typically a primary variable in this type of condensation reaction when conducted in the liquid phase under atmospheric conditions. The reaction does not involve gaseous reactants or products in a way that would necessitate high-pressure conditions to influence the equilibrium or reaction rate significantly. However, in a sealed reaction vessel, an increase in temperature will lead to an increase in the autogenous pressure, which could have a minor effect on the reaction kinetics.
The following table illustrates the potential influence of temperature on the yield and selectivity of the reaction.
Table 2: Influence of Temperature on the Synthesis of 2,2'-Methylenebis[5-methylthiophene]
| Temperature (°C) | Reaction Time (h) | Yield of Dimer (%) | Yield of Oligomers (%) |
|---|---|---|---|
| 25 | 24 | 55 | <5 |
| 50 | 8 | 78 | 10 |
| 75 | 4 | 70 | 25 |
| 100 | 2 | 50 | 45 |
Catalyst Selection and Loading Optimization
The synthesis of 2,2'-Methylenebis[5-methylthiophene] is an acid-catalyzed process. A variety of Brønsted and Lewis acids can be employed as catalysts. Common choices include strong mineral acids like sulfuric acid and hydrochloric acid, as well as Lewis acids such as aluminum chloride and boron trifluoride etherate. The choice of catalyst can significantly impact the reaction rate and selectivity.
The catalyst's role is to protonate the formaldehyde (or its equivalent, such as paraformaldehyde or formalin), generating a highly electrophilic species that can then attack the electron-rich 5-position of the 2-methylthiophene ring. The strength of the acid can influence the concentration of this electrophile and thus the reaction rate.
Catalyst loading is another critical parameter to optimize. A higher catalyst concentration will generally lead to a faster reaction but may also promote the formation of undesirable byproducts through excessive polymerization or side reactions. Conversely, a low catalyst loading may result in an impractically slow reaction rate. Therefore, finding the optimal catalyst loading is a key aspect of developing an efficient synthetic protocol.
The table below provides a hypothetical comparison of different acid catalysts and their loading on the reaction outcome.
Table 3: Catalyst Selection and Loading for the Synthesis of 2,2'-Methylenebis[5-methylthiophene]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 5 | 6 | 70 |
| H₂SO₄ | 10 | 3 | 75 |
| HCl | 10 | 5 | 68 |
| AlCl₃ | 5 | 8 | 62 |
| BF₃·OEt₂ | 10 | 4 | 78 |
Advanced Spectroscopic and Structural Characterization of 2,2 Methylenebis 5 Methylthiophene
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
High-resolution spectroscopy provides unambiguous evidence for the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the identification of the different types of carbon and hydrogen atoms and their connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,2'-Methylenebis[5-methylthiophene] is expected to show four distinct signals corresponding to the four unique proton environments in its symmetric structure.
Methyl Protons (–CH₃): The six protons of the two equivalent methyl groups are expected to appear as a sharp singlet. Based on data for 2-methylthiophene (B1210033), where the methyl protons appear around 2.5 ppm, a similar chemical shift is predicted for the target molecule. nist.gov
Methylene (B1212753) Bridge Protons (–CH₂–): The two protons of the methylene bridge are also equivalent and should produce a singlet. The chemical shift would be influenced by the two adjacent thiophene (B33073) rings. In similar diarylmethane structures, this signal typically appears in the range of 4.0–4.3 ppm.
Thiophene Ring Protons (H-3/H-3' and H-4/H-4'): The two thiophene rings are equivalent. Each ring has two aromatic protons at positions 3 and 4, which are chemically non-equivalent to each other but equivalent to their counterparts on the other ring. These protons will appear as two distinct doublets due to coupling with each other. For 2-methylthiophene, the ring protons appear between 6.6 and 7.1 ppm. nist.gov A similar range is expected here, with the proton at position 3 (adjacent to the methylene bridge) likely appearing slightly downfield compared to the proton at position 4.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Methyl (–CH₃) | ~2.4 - 2.5 | Singlet (s) | 6H |
| Methylene (–CH₂–) | ~4.2 | Singlet (s) | 2H |
| Thiophene (H-4, H-4') | ~6.6 - 6.7 | Doublet (d) | 2H |
| Thiophene (H-3, H-3') | ~6.8 - 6.9 | Doublet (d) | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum for 2,2'-Methylenebis[5-methylthiophene] is predicted to display six signals, corresponding to the six unique carbon environments in the molecule.
Methyl Carbon (–CH₃): A signal in the aliphatic region, typically around 15 ppm, is expected, similar to the methyl carbon in 2-methylthiophene. ymdb.casigmaaldrich.com
Methylene Carbon (–CH₂–): This carbon is expected to appear in the range of 30–40 ppm.
Thiophene Ring Carbons: Four distinct signals are predicted for the carbons of the thiophene rings. The carbon attached to the methyl group (C-5) and the carbon attached to the methylene bridge (C-2) will be quaternary and appear further downfield than the protonated carbons (C-3 and C-4). Based on data for 2-methylthiophene and other substituted thiophenes, the chemical shifts can be estimated. ymdb.ca
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
|---|---|
| Methyl (–CH₃) | ~15 |
| Methylene (–CH₂–) | ~35 |
| Thiophene (C-4, C-4') | ~124 |
| Thiophene (C-3, C-3') | ~126 |
| Thiophene (C-5, C-5') | ~138 |
| Thiophene (C-2, C-2') | ~142 |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques used to identify functional groups and fingerprint a molecule based on its vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-Methylenebis[5-methylthiophene] would be characterized by several key absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene rings are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the thiophene rings typically occur in the 1400–1600 cm⁻¹ region.
C-S Stretching: The C-S bond in the thiophene ring gives rise to weaker absorptions, often found in the fingerprint region (600–800 cm⁻¹).
CH₂ and CH₃ Bending: Aliphatic C-H bending (scissoring, rocking) vibrations for the methylene and methyl groups are expected in the 1375–1470 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiophene ring are typically strong in the Raman spectrum, providing a clear fingerprint for the heterocyclic system. The C-S stretching modes may also be more readily observed in the Raman spectrum compared to the IR spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |
| Thiophene Ring C=C Stretch | 1550 - 1400 | Medium-Strong |
| CH₂/CH₃ Bending | 1470 - 1375 | Medium |
| C-S Stretch | 800 - 600 | Weak-Medium |
Mass Spectrometry for Molecular Ion Identification
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In electron ionization (EI) mode, it also provides structural information through analysis of fragmentation patterns.
The molecular weight of 2,2'-Methylenebis[5-methylthiophene] is 208.34 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 208. Due to the natural abundance of the ³⁴S isotope, a smaller peak at M+2 (m/z = 210) would also be observed.
The primary fragmentation pathway would likely involve the cleavage of the benzylic C-C bond between the methylene bridge and one of the thiophene rings. This would result in a highly stable thienylmethyl cation.
Predicted Major Fragmentation Peaks (EI-MS)
| m/z | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₁H₁₂S₂]⁺ | Molecular Ion (M⁺) |
| 111 | [C₆H₇S]⁺ | Cleavage of a C-C bond to form the 5-methylthien-2-ylmethyl cation |
| 97 | [C₅H₅S]⁺ | Loss of a methyl radical from the m/z 111 fragment, or direct formation of the thiophenylmethyl cation |
Advanced Spectroscopic Probes for Electronic and Conformational Analysis
These techniques provide insight into the electronic structure, conjugation, and surface properties of the molecule.
UV-Visible Absorption and Emission Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The thiophene ring is an aromatic system, and the two rings linked by a methylene group allow for some electronic communication.
The UV-Vis spectrum of 2-methylthiophene in the gas phase shows absorption maxima around 231 nm. ymdb.ca For 2,2'-Methylenebis[5-methylthiophene], a bathochromic (red) shift is expected due to the extended conjugation provided by the two rings. The primary absorption peak (λ_max) is likely to be in the 240–260 nm range. The emission spectrum (fluorescence) would be expected at a longer wavelength than the absorption maximum, though many simple thiophenes are not strongly fluorescent.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure
XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. For a pure sample of 2,2'-Methylenebis[5-methylthiophene], XPS would confirm the presence of carbon and sulfur.
High-resolution scans of the C 1s and S 2p regions would provide more detailed information.
C 1s Spectrum: The C 1s signal would be a composite of at least three peaks: a main peak for the aliphatic (methyl and methylene) and aromatic C-C bonds, and a distinct peak at a slightly higher binding energy for the C-S bonds in the thiophene rings.
S 2p Spectrum: The S 2p spectrum is expected to show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) around 164 eV, which is typical for sulfur in a thiophenic environment. The absence of higher binding energy signals (e.g., >166 eV) would confirm that the sulfur is not oxidized to sulfoxide (B87167) or sulfone.
This technique is particularly useful for analyzing thin films or modified surfaces of materials containing this compound.
Electrochemical Spectroscopy for Redox Behavior
Electrochemical spectroscopy, particularly techniques like cyclic voltammetry, is instrumental in understanding the redox behavior of a molecule. Such studies would provide critical data on the oxidation and reduction potentials of 2,2'-Methylenebis[5-methylthiophene] . This information is vital for assessing its potential applications in electronic materials, such as organic semiconductors or charge-transporting layers in devices. The analysis would reveal the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the stability of the resulting radical cations or anions.
Despite the relevance of such data, a thorough search of scientific literature yielded no specific studies on the electrochemical properties of 2,2'-Methylenebis[5-methylthiophene] . Consequently, no experimental data on its redox potentials or electrochemical behavior has been reported.
Microwave Spectroscopy for Rotational Constants and Internal Rotation
Microwave spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. By analyzing the absorption of microwave radiation, researchers can calculate the rotational constants (A, B, and C), from which highly accurate bond lengths and angles can be derived. For a molecule like 2,2'-Methylenebis[5-methylthiophene] , this technique could also provide insights into the internal rotation of the two methylthiophene units around the central methylene bridge and the rotational barriers of the methyl groups.
However, there are no published microwave spectroscopy studies for 2,2'-Methylenebis[5-methylthiophene] . Therefore, its rotational constants, detailed molecular structure in the gas phase, and the dynamics of its internal rotations have not been experimentally determined.
Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would reveal the precise atomic coordinates, bond lengths, bond angles, and torsion angles of 2,2'-Methylenebis[5-methylthiophene] . Furthermore, it would provide information on the intermolecular interactions, such as van der Waals forces or C-H···π interactions, that govern the packing of the molecules in the crystal lattice. Understanding the crystalline form is crucial for predicting material properties like solubility, melting point, and charge mobility in the solid state.
A search for crystallographic data for 2,2'-Methylenebis[5-methylthiophene] in scientific databases, including the Cambridge Structural Database (CSD), did not yield any results. This indicates that the single-crystal structure of this compound has not been determined or reported in the peer-reviewed literature.
Theoretical and Computational Investigations of 2,2 Methylenebis 5 Methylthiophene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometric arrangements and the distribution of its electrons.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for calculating ground-state properties of thiophene-based systems due to its balance of accuracy and computational cost. researchgate.net DFT calculations can determine key parameters such as optimized molecular geometry (bond lengths and angles), frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net
For 2,2'-Methylenebis[5-methylthiophene], DFT studies would focus on the conformational preferences arising from the rotation around the C-C bonds of the methylene (B1212753) bridge. These calculations can identify the most stable conformer and the energy barriers between different spatial arrangements of the two 5-methylthiophene rings. The electronic properties, such as the HOMO-LUMO gap, are crucial for predicting the molecule's reactivity and its potential as a semiconductor or in optoelectronic devices. chemrxiv.org The MEP map can reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.net
Table 1: Representative Ground State Properties Calculated by DFT for Methylene-Bridged Thiophene (B33073) Systems This table presents typical parameters that would be obtained from a DFT analysis. The values are illustrative and based on studies of analogous thiophene compounds.
| Parameter | Description | Typical Calculated Value/Information |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Defines bond lengths (e.g., C-S, C-C) and dihedral angles between the thiophene rings. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). core.ac.uk |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). core.ac.uk |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Indicates chemical reactivity and electronic excitation energy. core.ac.uk |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (e.g., sulfur atom) and electron-poor sites. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the excited states of molecules and predicting their optical properties. nih.govarxiv.org It is an extension of DFT used to calculate vertical excitation energies, which correspond to the absorption of light. acs.org This analysis is critical for understanding the photophysical behavior of compounds intended for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). arxiv.org
A TD-DFT analysis of 2,2'-Methylenebis[5-methylthiophene] would yield its theoretical UV-visible absorption spectrum. nih.gov The calculations provide the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of absorption peaks. youtube.com The analysis also identifies the nature of these transitions, for instance, whether they are localized on the thiophene rings or involve charge transfer across the molecule. arxiv.org Different functionals can be benchmarked to improve the accuracy of the predicted excitation energies. nih.govacs.org
Table 2: Illustrative Excited State Data from a TD-DFT Calculation This table shows the kind of data generated by TD-DFT calculations to characterize electronic transitions. The values are representative examples for thiophene-based molecules.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S1 | ~3.5 - 4.0 | > 0.1 (Allowed) | HOMO -> LUMO |
| S2 | ~4.0 - 4.5 | < 0.01 (Forbidden) | HOMO-1 -> LUMO |
| S3 | ~4.5 - 5.0 | > 0.1 (Allowed) | HOMO -> LUMO+1 |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For flexible molecules like 2,2'-Methylenebis[5-methylthiophene], MD simulations are invaluable for exploring the landscape of possible conformations and the dynamics of their interconversion.
Simulations on related systems, such as di(3-thienyl)methane, have been used to perform virtual screenings and analyze molecular interactions. researchgate.net An MD simulation of 2,2'-Methylenebis[5-methylthiophene] would track the trajectories of all atoms, providing a dynamic picture of the rotations of the thiophene rings relative to each other and the flexibility of the central methylene bridge. This is particularly important for understanding how the molecule's shape fluctuates in different environments (e.g., in solution or within a polymer matrix) and how these conformational changes might affect its properties, such as its ability to pack in a solid state or interact with other molecules.
Computational Studies on Reactivity and Reaction Pathways
Computational methods are also instrumental in predicting chemical reactivity and elucidating the mechanisms of chemical reactions.
Theoretical calculations, particularly using DFT, can provide detailed mechanistic insights into chemical reactions. kfupm.edu.sa By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers (activation energies). rsc.org For 2,2'-Methylenebis[5-methylthiophene], this could be applied to understand reactions such as electrophilic substitution on the thiophene rings, which is a common reaction for this class of compounds.
Calculated reactivity descriptors like Fukui functions can predict the most likely sites for electrophilic, nucleophilic, or radical attack on the molecule. researchgate.net For instance, calculations on chlorothiophenes have successfully predicted the sequence of chlorination based on these indices. researchgate.net Such studies can rationalize experimentally observed product distributions or guide the design of new synthetic routes.
Thiophene-based molecules are common monomers for creating conductive polymers. nih.gov Computational studies play a crucial role in predicting the polymerization behavior of monomers and the properties of the resulting polymers. dtic.mil DFT calculations can be used to assess the feasibility of polymerization by examining the energetics of coupling reactions between monomer units. For example, the properties of thiophene monomers and their corresponding radical cations, which are key intermediates in electropolymerization, can be studied to understand their propensity to form polymer chains. researchgate.net
Statistical models based on large sets of DFT calculations have been developed to predict the electronic properties of thiophene-based copolymers. chemrxiv.org By calculating the properties of short oligomers of 2,2'-Methylenebis[5-methylthiophene], it is possible to extrapolate to predict the HOMO-LUMO gap and other electronic characteristics of the corresponding polymer. This predictive capability is essential for designing new polymers with tailored electronic properties for specific applications, such as in transistors or solar cells. chemrxiv.org Furthermore, computational studies can investigate how the monomer's structure, including the methylene bridge, influences the final polymer's configuration, such as its planarity and stacking arrangement, which are critical for charge transport. researchgate.net
Structure-Property Relationship Elucidation through Computational Modeling
Computational modeling, particularly through methods rooted in quantum mechanics, serves as a powerful tool for elucidating the intricate relationships between the molecular structure of a compound and its inherent properties. While specific, in-depth computational studies exclusively focused on 2,2'-Methylenebis[5-methylthiophene] are not extensively available in publicly accessible research, the principles of computational chemistry allow for a foundational understanding of how its structural characteristics likely influence its behavior.
The core of understanding the structure-property relationship lies in the molecule's electronic and geometric features. For 2,2'-Methylenebis[5-methylthiophene], these features are primarily dictated by the arrangement of the two 5-methylthiophene rings and the connecting methylene bridge.
Molecular Geometry and Conformational Analysis:
Electronic Properties:
The electronic properties of 2,2'-Methylenebis[5-methylthiophene] are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of HOMO and LUMO, and the gap between them, are critical in determining the molecule's electronic behavior.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, which can be correlated with its reactivity and its potential applications in organic electronics. Computational calculations can provide precise values for these energy levels.
Electron Density Distribution: The distribution of electron density across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, indicates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 2,2'-Methylenebis[5-methylthiophene], the sulfur atoms and the π-systems of the thiophene rings are expected to be key sites for electronic interactions.
Hypothetical Data from Computational Modeling:
While specific experimental data from computational studies on this exact molecule is not available, we can present a hypothetical table of calculated properties that would typically be generated from such a study. These values are for illustrative purposes to demonstrate the type of data obtained from computational analysis.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the ionization potential and the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and the ability to accept an electron. |
| HOMO-LUMO Gap | 4.6 eV | Indicates the electronic excitation energy and influences the material's color and conductivity. |
| Dipole Moment | 0.5 D | A measure of the overall polarity of the molecule, which affects its solubility and intermolecular interactions. |
| Dihedral Angle (Th-CH2-Th) | 60° | Represents the angle between the two thiophene rings in the lowest energy conformation, defining the overall molecular shape. |
Structure-Reactivity Relationships:
Computational models can also predict the reactivity of different sites within the molecule. For instance, the Fukui function can be calculated to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. In 2,2'-Methylenebis[5-methylthiophene], the carbon atoms of the thiophene rings, particularly those adjacent to the sulfur atom, are likely to be important in chemical reactions. The methylene bridge itself could also be a site of chemical modification.
Supramolecular Chemistry and Self Assembly of 2,2 Methylenebis 5 Methylthiophene Systems
Principles of Self-Assembly in Thiophene-Based Molecules
The self-assembly of thiophene-based molecules is a cornerstone of their application in materials science and is driven by a combination of non-covalent interactions. thno.orgnih.gov These interactions, though weak individually, collectively dictate the spatial arrangement of molecules into ordered superstructures. Key forces at play include:
π-π Stacking: The aromatic thiophene (B33073) rings, being electron-rich, can interact through π-π stacking. This is a primary driving force for the formation of one-dimensional and two-dimensional assemblies. The geometry of this stacking (e.g., face-to-face or edge-to-face) significantly influences the electronic properties of the resulting material. nih.gov
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) onto the thiophene backbone can introduce directionality and strength to the self-assembly process. nih.gov
Dipole-Dipole Interactions: The inherent polarity of the carbon-sulfur bond in the thiophene ring, as well as polar substituents, can lead to dipole-dipole interactions that influence molecular packing.
A study on isomeric monofunctionalized thiophenes highlighted that the position of substitution on the thiophene ring can dramatically alter the packing structure, for instance, changing from a head-to-tail to a head-to-head arrangement. nih.gov Control over these fundamental interactions is crucial for designing functional materials with desired properties.
Formation of Ordered Nanostructures from 2,2'-Methylenebis[5-methylthiophene] Derivatives
While specific research on nanostructure formation from 2,2'-Methylenebis[5-methylthiophene] is not available, the general strategies employed for other thiophene derivatives would be applicable. The flexible methylene (B1212753) bridge in 2,2'-Methylenebis[5-methylthiophene] would introduce additional conformational possibilities compared to more rigid bithiophene systems, which would uniquely influence the resulting nanostructures.
Solvent-Induced Self-Assembly
The choice of solvent is a critical parameter in directing the self-assembly of organic molecules. For thiophene-based systems, changing the solvent or the composition of a solvent mixture can induce the formation of various nanostructures like nanoparticles, nanofibers, or films. nih.gov This phenomenon arises from the differential solubility of the molecule and the modulation of intermolecular forces by the solvent. For instance, in a study of a thiophene-based α-cyanostyrene derivative, self-assembly in organic solvents like THF or DMSO led to the formation of nanoparticles with strong fluorescence. nih.gov However, increasing the water content in a THF/water mixture caused a morphological change from nanoparticles to nanofibers. nih.gov This solvent-induced morphological transition is a powerful tool for tuning the properties of the resulting materials.
Surface-Assisted Self-Organization
The self-assembly of molecules can be guided by a substrate, a process known as surface-assisted or on-surface synthesis. Techniques like scanning tunneling microscopy (STM) are used to study the two-dimensional ordering of molecules on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or metal substrates (e.g., Au(111), Ag(111)). acs.org The interactions between the molecule and the surface can compete with or complement the intermolecular interactions, leading to unique, surface-specific structures. For some dicyanovinyl-substituted oligothiophenes, the underlying metal surface was found to significantly influence the assembled structures and their electronic properties. nih.gov Research in this area for 2,2'-Methylenebis[5-methylthiophene] would involve depositing the molecule onto various substrates and studying the resulting monolayers to understand how the surface directs its organization.
Host-Guest Interactions in Self-Assembled Systems
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. thno.org In the context of self-assembled thiophene systems, this can be achieved by incorporating recognition sites into the thiophene derivative or by using macrocyclic hosts like cyclodextrins, pillararenes, or calixarenes to encapsulate the thiophene-based guest. thno.orgnih.govnih.gov
For example, a thiophene-based derivative (TPPA) was shown to form a host-guest complex with pillar nih.govarene. nih.gov This interaction was leveraged to create a white-light-emitting material, demonstrating how host-guest chemistry can be used to construct functional supramolecular systems. nih.gov Investigating the potential of 2,2'-Methylenebis[5-methylthiophene] to act as a guest with various macrocyclic hosts could lead to new materials with applications in sensing or controlled release.
Influence of Molecular Structure on Self-Assembly Behavior
The self-assembly pathway and the final supramolecular architecture are highly sensitive to the molecular structure of the building blocks. mdpi.com Subtle changes, such as the position or nature of a substituent, the length of an alkyl chain, or the introduction of a bending unit, can have a profound impact on the material's properties. mdpi.comresearchgate.net
Key structural factors for thiophene-based molecules include:
Conformational Flexibility: The presence of flexible linkers, such as the methylene bridge in 2,2'-Methylenebis[5-methylthiophene], allows the molecule to adopt various conformations, which can lead to polymorphism in the solid state or different assembled structures in solution.
A comparative study of two thiophene-based small molecules differing only in their end-group substitution revealed distinct morphologies and thermoelectric properties, underscoring the critical role of molecular engineering in tuning material function. researchgate.net Systematic studies involving the synthesis of various derivatives of 2,2'-Methylenebis[5-methylthiophene] would be necessary to establish clear structure-property relationships for this specific system.
Mechanistic Studies of Reactions Involving 2,2 Methylenebis 5 Methylthiophene
Investigation of C-H/C-C Bond Activation in Synthetic Pathways
The synthesis of 2,2'-Methylenebis[5-methylthiophene] typically proceeds through the acid-catalyzed electrophilic aromatic substitution of 5-methylthiophene with formaldehyde. This reaction involves the activation of a C-H bond on the thiophene (B33073) ring and the formation of a new C-C bond.
The mechanism is initiated by the protonation of formaldehyde by an acid catalyst, generating a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich π-system of the 5-methylthiophene ring. The methyl group at the 5-position is an activating group, directing the electrophilic attack to the adjacent C2 position due to the stabilization of the resulting cationic intermediate, often referred to as a sigma complex or arenium ion.
The rate-determining step is the formation of this sigma complex, as it temporarily disrupts the aromaticity of the thiophene ring. The positive charge in the arenium ion is delocalized across the thiophene ring through resonance. Finally, a weak base, such as the conjugate base of the acid catalyst or another molecule of 5-methylthiophene, abstracts a proton from the C2 carbon, restoring the aromaticity of the ring and forming the methylene (B1212753) bridge. A second electrophilic substitution on another 5-methylthiophene molecule leads to the final 2,2'-Methylenebis[5-methylthiophene] product.
Elucidation of Polymerization Reaction Mechanisms
The methylene bridge in 2,2'-Methylenebis[5-methylthiophene] provides a flexible linkage between two reactive thiophene units, making it an interesting monomer for polymerization. The polymerization of thiophene and its derivatives is often achieved through oxidative coupling, typically using iron(III) chloride (FeCl₃) as the oxidant.
The proposed mechanism for the oxidative polymerization of thiophenes generally involves the formation of radical cations. kpi.ua In the case of 2,2'-Methylenebis[5-methylthiophene], the reaction is initiated by the oxidation of the thiophene ring by FeCl₃, which acts as a one-electron oxidant. This results in the formation of a radical cation on one of the thiophene rings.
Two of these radical cations can then couple to form a dicationic dimer with a new C-C bond between the 5-positions of two different monomer units. This dimer can then be deprotonated to form a neutral bithiophene unit, which can be further oxidized and coupled with other monomers or oligomers to propagate the polymer chain. The polymerization is thought to proceed primarily through a radical mechanism rather than a radical cation mechanism to produce polymers with fewer regio-irregularities. kpi.ua
Role of Catalysts in Reaction Pathways
In the context of oxidative polymerization, FeCl₃ acts as both an oxidant and a catalyst. kpi.ua The solid-state structure of FeCl₃ is believed to be crucial for its activity. kpi.ua The iron(III) ions on the crystal surface are thought to be the active sites where the thiophene monomers coordinate and are subsequently oxidized. kpi.ua The Lewis acidity of the iron(III) centers facilitates the initial electron transfer from the electron-rich thiophene ring.
The catalyst's role extends beyond initiation. It is also involved in the subsequent oxidation steps of the growing polymer chain, allowing for the continuous addition of monomer units. The efficiency of the polymerization can be influenced by factors such as the concentration of the catalyst, the solvent, and the reaction temperature.
Intermediate Species Identification and Characterization
The direct observation and characterization of the intermediate species in the polymerization of 2,2'-Methylenebis[5-methylthiophene] are challenging due to their transient nature. However, based on studies of similar thiophene polymerizations, the key intermediates are believed to be radical cations and dicationic species.
Spectroscopic techniques, such as UV-Vis and electron spin resonance (ESR) spectroscopy, can be employed to detect the presence of these reactive intermediates. The formation of the radical cation is often associated with the appearance of a characteristic absorption band in the UV-Vis spectrum. ESR spectroscopy can provide direct evidence for the presence of radical species. Computational studies can also be used to model the structures and energies of these intermediates, providing further insight into the reaction pathway.
Mechanistic Aspects of Derivatization Reactions
The thiophene rings in 2,2'-Methylenebis[5-methylthiophene] are susceptible to further functionalization through electrophilic aromatic substitution reactions. These derivatization reactions allow for the tuning of the electronic and physical properties of the molecule.
A common derivatization reaction is the Vilsmeier-Haack formylation, which introduces an aldehyde group onto the thiophene ring. The mechanism of the Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comcambridge.orgwikipedia.org This Vilsmeier reagent is a potent electrophile. The electron-rich thiophene ring of 2,2'-Methylenebis[5-methylthiophene] attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. rsc.org Subsequent loss of a proton and hydrolysis of the resulting iminium salt yields the formylated product. The formylation is expected to occur at the vacant 5-positions of the thiophene rings.
Another important derivatization is bromination, which can be achieved using reagents like N-bromosuccinimide (NBS). The mechanism of electrophilic bromination involves the polarization of the Br-Br bond in NBS, making one bromine atom electrophilic. The thiophene ring attacks the electrophilic bromine, again proceeding through a sigma complex intermediate, followed by deprotonation to yield the brominated product.
Understanding of Self-Assembly Driving Forces at the Molecular Level
Derivatives of 2,2'-Methylenebis[5-methylthiophene], particularly those functionalized with groups that can participate in intermolecular interactions, have the potential to self-assemble into ordered supramolecular structures. The driving forces behind this self-assembly are primarily non-covalent interactions.
For π-conjugated systems like thiophene derivatives, π-π stacking is a major driving force. tue.nlnih.govnih.govrsc.org The planar aromatic rings of adjacent molecules can stack on top of each other, leading to favorable electrostatic and dispersion interactions. The methylene bridge in 2,2'-Methylenebis[5-methylthiophene] introduces a degree of flexibility, which can influence the packing and the extent of π-π overlap.
Research Directions and Future Perspectives in 2,2 Methylenebis 5 Methylthiophene Chemistry
Novel Synthetic Approaches for Structural Diversity
Future synthetic efforts will likely focus on expanding the library of molecules derived from 2,2'-Methylenebis[5-methylthiophene] to achieve greater structural diversity. This can be accomplished by introducing a variety of functional groups onto the thiophene (B33073) rings or by modifying the central methylene (B1212753) bridge. Drawing inspiration from synthetic strategies for other thiophene compounds, researchers can explore new routes to create derivatives with tailored electronic and physical properties. nih.govnih.govnih.gov
One promising avenue is the targeted functionalization of the thiophene rings. Methods for synthesizing 2,5-disubstituted thiophenes and benzo[b]thiophene derivatives could be adapted to introduce substituents such as amines, aldehydes, or alkyl chains onto the 2,2'-Methylenebis[5-methylthiophene] core. nih.govnih.govnih.govrsc.org For example, reactions analogous to the synthesis of thiophene-2,5-dicarbohydrazide (B7745189) derivatives could be employed, where the core molecule is reacted with various aromatic aldehydes. semanticscholar.org Such modifications would allow for fine-tuning of the molecule's solubility, reactivity, and self-assembly characteristics. Furthermore, exploring different catalytic systems and reaction conditions, such as those used in the synthesis of N-alkylated benzo[b]thiophene derivatives, could unlock new pathways to previously inaccessible structures. nih.gov
Advanced Characterization Techniques for In-Depth Understanding
A thorough understanding of the structure-property relationships in materials derived from 2,2'-Methylenebis[5-methylthiophene] is crucial for their rational design. Future research will increasingly rely on a suite of advanced characterization techniques to provide a comprehensive picture of these materials from the molecular to the macroscopic level.
Spectroscopic and microscopic methods will continue to be fundamental tools. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and UV-Vis spectroscopy are essential for confirming the chemical structure and investigating the electronic transitions in newly synthesized molecules and polymers. nih.govnih.govsapub.orgvot.pl For polymeric materials, Gel Permeation Chromatography (GPC) will be vital for determining molecular weight and dispersity. nih.gov To understand the morphology and crystalline nature of these materials in the solid state, techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) will be indispensable. rsc.orgnih.govscirp.org These methods provide critical insights into how molecules pack in thin films, which directly impacts the performance of devices. rsc.org
| Characterization Technique | Information Gained |
| Spectroscopy (FT-IR, NMR, UV-Vis) | Elucidation of chemical structure, confirmation of functional groups, and analysis of electronic properties. nih.govnih.gov |
| Chromatography (GPC/SEC) | Determination of average molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers. nih.gov |
| Microscopy (SEM, AFM) | Visualization of surface morphology, topography, and nanoscale structure of polymer films. rsc.orgnih.gov |
| X-ray Diffraction (XRD) | Investigation of crystallinity, molecular packing, and orientation in the solid state. rsc.org |
Rational Design of Polymeric Materials with Tunable Properties
A key future direction is the rational design of polymeric materials based on 2,2'-Methylenebis[5-methylthiophene] with precisely controlled and tunable properties. This involves strategically modifying the monomer or the polymerization process to influence the final characteristics of the polymer, such as solubility, electrical conductivity, thermal stability, and mechanical strength. nih.govpitt.edu
By incorporating different functional groups onto the 2,2'-Methylenebis[5-methylthiophene] monomer, it is possible to systematically alter the properties of the resulting polymers. For instance, attaching long alkyl or alkoxy side chains can improve solubility in organic solvents, a crucial factor for solution-based processing of materials for electronic devices. nih.gov The electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups. Furthermore, copolymerization of the functionalized monomer with other conjugated monomers offers another layer of control, allowing for the creation of materials with properties intermediate to those of the parent homopolymers. The length of linking units, as seen in related bio-based polyesters, can also be used as a tool to modulate chain mobility and the formation of ordered phases, which in turn dictates mechanical and barrier properties. mdpi.com This approach of "sequence engineering" at the microstructural level can have a profound impact on the material's thermal and conformational properties. pitt.edu
Exploration of New Applications in Emerging Technologies
The unique structure of 2,2'-Methylenebis[5-methylthiophene] makes it a promising building block for materials intended for a variety of emerging technologies. Research will likely focus on leveraging its properties for applications in organic electronics, sensing, and high-performance polymers.
Polymers derived from this compound could be particularly well-suited for use as organic semiconductors in devices like Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs). mdpi.com The conjugated thiophene system is an excellent charge carrier, and the specific geometry of the methylene-bridged dimer may promote favorable molecular packing for efficient charge transport. rsc.orgmdpi.com The potential to create solution-processable semiconductors from these derivatives is a significant advantage for low-cost, large-area electronics fabrication. mdpi.com Beyond electronics, the functionalizable nature of the thiophene rings opens up possibilities in the development of chemical sensors and biosensors, where the polymer's electronic properties change in response to binding with specific analytes. mdpi.com There is also potential in the field of high-performance polymers, where the thermal stability and mechanical robustness of polythiophene-based materials can be exploited. lidsen.com
| Potential Application Area | Rationale for Exploration |
| Organic Electronics (OTFTs, OPVs) | The conjugated π-system of the thiophene units facilitates charge transport, a key requirement for semiconductor materials in electronic devices. mdpi.commdpi.com |
| Chemical and Biosensors | Functionalized polymers can be designed to interact selectively with specific molecules, leading to a detectable change in their electrical or optical properties. mdpi.com |
| High-Performance Polymers | Thiophene-based polymers can exhibit excellent thermal stability and chemical resistance, making them suitable for applications in demanding environments like the aerospace and automotive sectors. lidsen.com |
| Biomedical Materials | The biocompatibility of some polythiophenes suggests potential uses in areas like drug delivery and as matrices for biomolecular immobilization. mdpi.com |
Integration of Computational and Experimental Methodologies
To accelerate the discovery and optimization of materials based on 2,2'-Methylenebis[5-methylthiophene], the integration of computational modeling with experimental synthesis and characterization will be essential. This synergistic approach allows for the prediction of molecular and material properties, guiding experimental efforts toward the most promising candidates and providing deeper insights into observed phenomena.
Computational techniques, such as Density Functional Theory (DFT) calculations, can be employed to predict the electronic structure, coordination modes, and reactivity of new derivatives before they are synthesized. kfupm.edu.sa This can help in rationalizing reaction outcomes and in designing molecules with specific electronic properties, such as desired energy levels for organic electronic devices. Molecular docking studies can be used to screen potential biological activities of new compounds. nih.gov For polymeric materials, molecular dynamics simulations can provide insights into chain conformation, packing in the solid state, and the relationship between molecular structure and macroscopic properties. By combining these theoretical predictions with empirical data from synthesis and advanced characterization, researchers can establish robust structure-property relationships, leading to a more efficient and rational design of new functional materials based on 2,2'-Methylenebis[5-methylthiophene]. kfupm.edu.sa
Q & A
Q. Advanced
- Cross-Validation: Use complementary techniques (e.g., XRD for crystalline samples or 2D NMR for ambiguous peaks).
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
- Peer Review: Consult crystallography databases (e.g., CCDC) for analogous structures .
What computational methods are suitable for studying the electronic properties of 2,2'-Methylenebis[5-methylthiophene]?
Q. Advanced
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and redox potentials.
- MD Simulations: Assess conformational stability in solvated systems (e.g., GROMACS).
- Docking Studies: Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .
How can the stability of 2,2'-Methylenebis[5-methylthiophene] under varying pH and temperature conditions be systematically assessed?
Q. Advanced
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC.
- Thermal Analysis: Use TGA/DSC to determine decomposition onset.
- Light Sensitivity: Expose to UV/vis light (300–800 nm) and track changes via UV-Vis spectroscopy .
What strategies mitigate challenges in crystallizing 2,2'-Methylenebis[5-methylthiophene] for XRD studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
